molecular formula C13H19NO2S B1506990 tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate CAS No. 873016-31-0

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate

Cat. No. B1506990
CAS RN: 873016-31-0
M. Wt: 253.36 g/mol
InChI Key: RWAYLEURMSJXJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate” is 253.36 g/mol. The exact molecular structure would require more specific information such as spectroscopic data or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate” is a powder . The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current data.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This is followed by coupling with aromatic aldehydes to afford Schiff base compounds. These compounds are characterized using FTIR, 1H and 13C NMR spectroscopic methods. X-ray crystallographic analysis further elucidates the molecular and crystal structure, highlighting the presence of intramolecular hydrogen bonding in some compounds, which is crucial for their structural stability (Çolak, Karayel, Buldurun, & Turan, 2021).

Reactivity and Radical Reactions

  • tert-Butyl phenylazocarboxylates, a related class of compounds, demonstrate versatility as building blocks in synthetic organic chemistry. Their reactivity allows for nucleophilic substitutions and radical reactions, facilitating modifications of the benzene ring under mild conditions. Such chemical transformations are essential for synthesizing complex molecules with potential applications in materials science and pharmaceuticals (Jasch, Höfling, & Heinrich, 2012).

Structural Modifications

  • Research on tert-butyl ester derivatives of cephalosporin analogs has led to the introduction of N,N-dimethylaminomethylene groups, showcasing the structural flexibility and modifiability of this chemical backbone. Such modifications can pave the way for the development of new antibiotics, highlighting the importance of tert-butyl derivatives in drug discovery and development (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).

Application in Polymer Science

  • The synthesis and application of tert-butyl based compounds extend to the field of polymer science, where they are used in the development of water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. This involves ring-opening metathesis polymerization of barrelene monomers, leading to polymers with potential applications in organic electronics and photovoltaics (Wagaman & Grubbs, 1997).

Catalytic Applications

  • tert-Butyl disulfide has been utilized in catalytic asymmetric oxidations, producing tert-butanesulfinamides and sulfoxides. This showcases the role of tert-butyl derivatives in catalysis, offering a method to synthesize chiral compounds with high enantiomeric excess. Such processes are fundamental in the production of pharmaceuticals and fine chemicals, underscoring the broad applicability of tert-butyl derivatives (Cogan, Liu, Kim, Backes, & Ellman, 1998).

properties

IUPAC Name

tert-butyl 4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-10-6-9-17-11(10)5-8-14/h6,9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYLEURMSJXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722823
Record name tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate

CAS RN

873016-31-0
Record name tert-Butyl 4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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